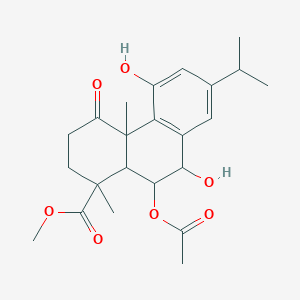
methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester typically involves multi-step organic reactions. The starting materials often include phenanthrene derivatives, which undergo various functionalization reactions such as hydroxylation, acetylation, and esterification. The reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反応の分析
Types of Reactions
1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield phenanthrenequinones, while reduction of the carbonyl groups may produce phenanthrenediols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl and carbonyl groups may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The phenanthrene core structure may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 1-Phenanthrenecarboxylic acid derivatives with different functional groups.
- Phenanthrenequinones and phenanthrenediols.
- Other polycyclic aromatic hydrocarbons with similar structures.
Uniqueness
The uniqueness of 1-Phenanthrenecarboxylic acid, 10-(acetyloxy)-1,2,3,4,4a,9,10,10a-octahydro-5,9-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-4-oxo-, methyl ester lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
1379770-00-9 |
|---|---|
分子式 |
C23H30O7 |
分子量 |
418.5 |
IUPAC名 |
methyl 10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-4-oxo-7-propan-2-yl-3,9,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-11(2)13-9-14-17(15(25)10-13)23(5)16(26)7-8-22(4,21(28)29-6)20(23)19(18(14)27)30-12(3)24/h9-11,18-20,25,27H,7-8H2,1-6H3 |
InChIキー |
PRXFPPAVWQDTHT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
正規SMILES |
CC(C)C1=CC2=C(C(=C1)O)C3(C(C(C2O)OC(=O)C)C(CCC3=O)(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


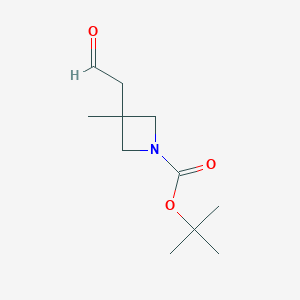
![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B1651980.png)
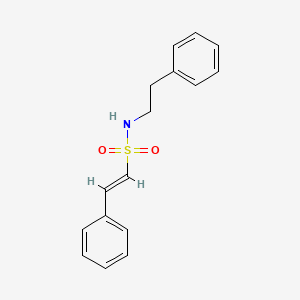
![3-(2-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]butanamide](/img/structure/B1651984.png)
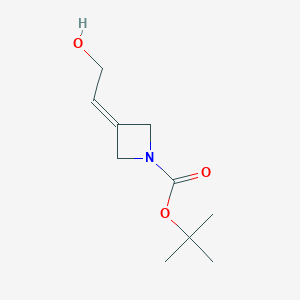
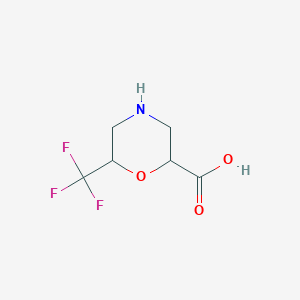
![1-{1-[2-(4-methoxyphenyl)ethyl]azetidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B1651988.png)
![1-(2-methylbutanoyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1651990.png)
![2-Methyl-6-[3-(pyridin-4-yl)propanamido]benzamide](/img/structure/B1651993.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-octahydropyrrolo[1,2-a]piperazine-2-sulfonamide](/img/structure/B1651994.png)
![1-{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}-4-(1H-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B1651995.png)
![N-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-N'-phenylethanediamide](/img/structure/B1651996.png)
![7-({4-[ethyl(methyl)amino]phenyl}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1651997.png)
![tert-butyl N-[1-({1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}formamido)-2-methylpropan-2-yl]carbamate](/img/structure/B1651998.png)
